2-[2-(4-Methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile
Description
2-[2-(4-Methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile is a complex organic compound featuring a diazepane ring, a benzonitrile group, and a phenyl group
Properties
IUPAC Name |
2-[2-(4-methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22-11-6-12-23(14-19(22)24)20(25)18-10-5-4-9-17(18)16-8-3-2-7-15(16)13-21/h2-5,7-10H,6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODJSMPZLWIEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1=O)C(=O)C2=CC=CC=C2C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile typically involves multi-step organic reactions. One common route includes:
Formation of the Diazepane Ring: Starting from a suitable precursor, such as 4-methyl-1,4-diazepane, the ring is formed through cyclization reactions.
Attachment of the Benzonitrile Group:
Coupling with the Phenyl Group: The final step involves coupling the diazepane derivative with a phenyl group, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for complex multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halides and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2-[2-(4-Methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[2-(4-Methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can modulate biological pathways. The diazepane ring is particularly important for binding interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile: shares similarities with other diazepane derivatives, such as diazepam and alprazolam, which are well-known for their anxiolytic properties.
Benzonitrile Derivatives: Compounds like benzonitrile itself and its substituted derivatives are also comparable due to the presence of the nitrile group.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
